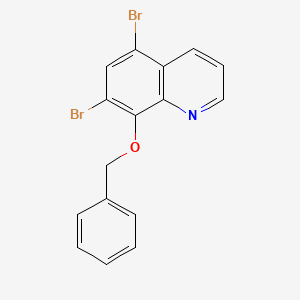

![molecular formula C23H28N4O4 B2531338 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-15-8](/img/structure/B2531338.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic molecule that appears to be designed for interaction with biological targets, potentially acting as a ligand for certain receptors. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of benzimidazoles and benzothiophenes with piperazine moieties, which are known for their biological activities, particularly as H1-antihistaminic agents and serotonin receptor ligands . The synthesis typically involves the reaction of an aromatic unit with a piperazine derivative, which may be similar to the synthesis of the compound , given its piperazine and aromatic components.

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzodioxole moiety, which is a bicyclic system consisting of a benzene ring fused to a dioxole ring, and a piperazine ring substituted with a methyl group and a tolyl group (a methyl-substituted phenyl group). The presence of these moieties suggests that the compound could engage in pi-pi interactions, hydrogen bonding, and hydrophobic interactions with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide are not detailed in the provided papers, related compounds containing piperazine rings and aromatic systems are known to undergo reactions such as alkylation, acylation, and sulfonation, which can modify their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of both polar (piperazine, oxalamide) and nonpolar (benzodioxole, tolyl) components. The molecule's ability to form hydrogen bonds and its aromatic nature suggest it could have a relatively high melting point and may exhibit polymorphism. The presence of a basic nitrogen in the piperazine ring indicates that the compound could exist in protonated or unprotonated forms depending on the pH, which would affect its solubility and absorption characteristics .

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-16-3-5-17(6-4-16)19(27-11-9-26(2)10-12-27)14-24-22(28)23(29)25-18-7-8-20-21(13-18)31-15-30-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREUBHKTLPIOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

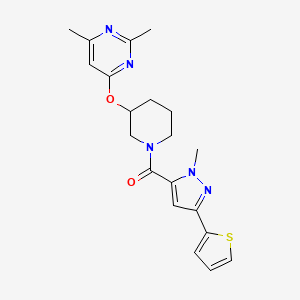

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)